molecular formula C9H16BNO4 B12912617 (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid

(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid

Cat. No.: B12912617
M. Wt: 213.04 g/mol
InChI Key: XHOZAQFSTAPKIY-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid: is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of a Boc-protected pyrrole with a boronic acid derivative under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety.

    Reduction: Reduction reactions can be performed on the pyrrole ring or the boronic acid group.

    Substitution: The Boc-protected pyrrole can participate in substitution reactions, especially in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce various reduced forms of the pyrrole ring.

Scientific Research Applications

Chemistry: In organic synthesis, (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine: The compound’s potential in medicinal chemistry includes its use in the synthesis of biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for large-scale applications.

Mechanism of Action

The mechanism by which (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. This interaction can lead to the formation of stable boronate esters, which are crucial in many biochemical pathways. The Boc group provides protection during reactions, ensuring that the pyrrole ring remains intact until the desired transformation is achieved .

Comparison with Similar Compounds

  • N-Boc-indole-2-boronic acid
  • N-Boc-pyrrole-2-boronic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness: Compared to similar compounds, (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid offers a unique combination of a protected pyrrole ring and a boronic acid group. This dual functionality allows for a broader range of chemical transformations and applications, making it a versatile and valuable compound in both research and industrial settings .

Biological Activity

(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive compounds. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₆BNO₄
  • Molecular Weight : 213.04 g/mol
  • CAS Number : 1451153-88-0

Boronic acids are known to interact with various biological targets, particularly enzymes. The unique structure of this compound allows it to form reversible covalent bonds with serine and cysteine residues in active sites of enzymes. This characteristic is crucial for its role as an inhibitor of certain proteases and β-lactamases, which are significant in antibiotic resistance.

Antimicrobial Properties

Recent studies have indicated that boronic acids can enhance the efficacy of β-lactam antibiotics against resistant strains of bacteria. For instance, the compound has shown promise in inhibiting class B and class D β-lactamases, which are responsible for antibiotic resistance in pathogens like Acinetobacter baumannii and Enterobacteriaceae .

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on various enzymes, including:

  • Class B β-lactamases : Effective against NDM-1 and other metallo-β-lactamases.
  • Class D β-lactamases : Inhibition of OXA-type enzymes.

These findings suggest a potential role for this compound in combination therapies aimed at overcoming multidrug resistance .

Study 1: Efficacy Against Resistant Strains

A study published in Nature evaluated the effectiveness of this compound when used in conjunction with meropenem against Escherichia coli strains producing NDM-1. The combination therapy resulted in a significant reduction in bacterial load compared to controls .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structural modifications of boronic acids to enhance their inhibitory activity against β-lactamases. The study systematically altered substituents on the pyrrole ring and assessed their impact on enzyme inhibition. The results indicated that specific modifications could lead to improved binding affinities and enhanced biological activity .

Data Table: Biological Activity Summary

Activity TypeTarget EnzymeEfficacyReference
Enzyme Inhibition Class B β-lactamasesHigh
Enzyme Inhibition Class D β-lactamasesModerate
Antimicrobial Action E. coli (NDM-1 producer)Significant reduction in load

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4,13-14H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOZAQFSTAPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCN(C1)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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